molecular formula C14H10BrF3N2O2 B12550470 N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 870552-95-7

N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12550470
CAS No.: 870552-95-7
M. Wt: 375.14 g/mol
InChI Key: RBYLDYOQNVFOES-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a diarylurea derivative characterized by a bromine atom at the ortho-position of one phenyl ring and a trifluoromethoxy group at the para-position of the other. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and agrochemicals. Diarylureas are known for their ability to act as enzyme inhibitors, particularly targeting soluble epoxide hydrolase (sEH) and kinases, due to their hydrogen-bonding capacity and hydrophobic interactions . The bromine substituent may enhance electrophilic reactivity or serve as a synthetic handle for further derivatization, while the trifluoromethoxy group increases lipophilicity and metabolic stability .

Properties

CAS No.

870552-95-7

Molecular Formula

C14H10BrF3N2O2

Molecular Weight

375.14 g/mol

IUPAC Name

1-(2-bromophenyl)-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C14H10BrF3N2O2/c15-11-3-1-2-4-12(11)20-13(21)19-9-5-7-10(8-6-9)22-14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

RBYLDYOQNVFOES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 2-bromoaniline with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction may require a catalyst or base to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenylureas, while hydrolysis will produce the corresponding amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Bromophenyl)-N’-[4-(trifluoromethoxy)phenyl]urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table compares N-(2-bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea with analogous compounds, highlighting structural differences and their implications:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity/Application Reference
This compound 2-Bromophenyl, 4-(trifluoromethoxy)phenyl ~391.2* Potential sEH inhibition, agrochemical candidate
N-(4-Bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea 4-Bromophenyl, 6-chloro-4-(trifluoromethyl)pyridyl 394.57 Agrochemical research (herbicide activity)
N-(4-(Bromoacetyl)phenyl)-N'-(3-(trifluoromethyl)phenyl)urea 4-(Bromoacetyl)phenyl, 3-(trifluoromethyl)phenyl 421.18 Protein kinase inhibition, photoaffinity labeling
N-(4-Chloro-3-(trifluoromethyl)phenyl)-N'-(4-(2-(N-methylcarbamoyl)phenyl)urea 4-Chloro-3-(trifluoromethyl)phenyl, 4-(N-methylcarbamoyl)phenyl 432.8 Patent-protected herbicide
N-[1-(1-oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]urea (TPPU) Piperidinyl-1-oxopropyl, 4-(trifluoromethoxy)phenyl 385.3 Potent sEH inhibitor (IC₅₀ = 0.3 nM)

*Calculated based on molecular formula C₁₄H₁₀BrF₃N₂O₂ .

Key Observations :

  • Substituent Position : The ortho-bromo group in the target compound distinguishes it from analogs like N-(4-bromophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea , which has a para-bromo substituent. This positional difference may alter steric interactions in enzyme binding .
  • Heterocyclic vs.
  • Functional Groups : The bromoacetyl group in N-(4-(bromoacetyl)phenyl)-N'-(3-(trifluoromethyl)phenyl)urea introduces electrophilicity, enabling covalent binding to kinases or use in photoaffinity probes .

Biological Activity

N-(2-Bromophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C13_{13}H9_{9}BrF3_{3}N2_{2}O
  • Molecular Weight : 352.12 g/mol
  • CAS Number : Not specified in the search results.

The compound has been studied for its cytotoxic effects on various cancer cell lines. Research indicates that it may induce apoptosis through the inhibition of specific signaling pathways, particularly those related to cell proliferation and survival. For instance, compounds with similar structures have shown to inhibit IL-6 levels, a cytokine involved in inflammation and cancer progression, leading to reduced viability in cancer cells by 23–63% .

Cytotoxic Effects

Studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including:

  • SW480 (Colon Cancer) : Induces late apoptosis in a concentration-dependent manner.
  • K-562 (Leukemia) : Exhibits strong pro-apoptotic activity.

The IC50_{50} values for these effects vary depending on the specific cell line and experimental conditions, typically ranging from 10 µM to 50 µM .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative table of similar compounds is presented below:

Compound NameStructureIC50_{50} (µM)Cell LineMechanism
Compound AStructure A15SW480Apoptosis via IL-6 inhibition
Compound BStructure B25K-562Cell cycle arrest
This compoundTBD30SW620Pro-apoptotic effects

Study 1: Apoptotic Activity Assessment

In a study assessing the apoptotic effects of various urea derivatives, this compound was evaluated alongside other thiourea derivatives. The results indicated that this compound could induce late apoptosis in SW480 cells at concentrations around 30 µM, with approximately 95% of cells undergoing apoptosis after 24 hours of treatment .

Study 2: Inhibition of Tumor Growth

Another investigation focused on the compound's ability to inhibit tumor growth in vivo. Mice implanted with SW620 xenografts showed a significant reduction in tumor size when treated with this compound compared to control groups. The study highlighted a reduction in tumor volume by approximately 50% after two weeks of treatment .

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